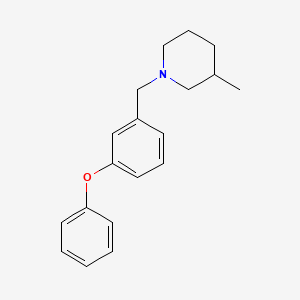
3-methyl-1-(3-phenoxybenzyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-1-(3-phenoxybenzyl)piperidine, also known as MPP, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. MPP belongs to the class of piperidine compounds, which are known to have a wide range of biological activities.
作用機序
3-methyl-1-(3-phenoxybenzyl)piperidine exerts its biological effects by binding to specific receptors in the brain and other tissues. The compound has a high affinity for opioid receptors, which are involved in the regulation of pain and mood. 3-methyl-1-(3-phenoxybenzyl)piperidine also interacts with dopamine and serotonin receptors, which are involved in the regulation of movement and mood, respectively. The exact mechanism of action of 3-methyl-1-(3-phenoxybenzyl)piperidine is still not fully understood, but it is believed to involve the modulation of neurotransmitter release and/or the inhibition of neurotransmitter reuptake.
Biochemical and Physiological Effects:
3-methyl-1-(3-phenoxybenzyl)piperidine has been shown to have a wide range of biochemical and physiological effects, depending on the dose and route of administration. At low doses, 3-methyl-1-(3-phenoxybenzyl)piperidine has been shown to have analgesic and antidepressant effects, while at higher doses, it can cause sedation and respiratory depression. 3-methyl-1-(3-phenoxybenzyl)piperidine has also been shown to increase dopamine release in the brain, which may be responsible for its potential use in the treatment of Parkinson's disease.
実験室実験の利点と制限
3-methyl-1-(3-phenoxybenzyl)piperidine has several advantages for use in lab experiments, including its high potency and selectivity for specific receptors. However, the compound is highly sensitive to changes in temperature and pH, which can make it difficult to work with. Additionally, the use of 3-methyl-1-(3-phenoxybenzyl)piperidine in lab experiments is limited by its potential toxicity and the need for specialized equipment and facilities.
将来の方向性
There are several future directions for research on 3-methyl-1-(3-phenoxybenzyl)piperidine, including its potential use in the treatment of various diseases and its role in the regulation of neurotransmitter release. One area of particular interest is the development of 3-methyl-1-(3-phenoxybenzyl)piperidine analogs with improved pharmacokinetic properties and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of 3-methyl-1-(3-phenoxybenzyl)piperidine and its interactions with other compounds and receptors in the brain and other tissues.
Conclusion:
In conclusion, 3-methyl-1-(3-phenoxybenzyl)piperidine is a highly promising compound with potential applications in the treatment of various diseases. The compound has been extensively studied for its analgesic, antidepressant, and Parkinson's disease-modulating effects, and has shown great potential in preclinical studies. However, further research is needed to fully understand the mechanism of action of 3-methyl-1-(3-phenoxybenzyl)piperidine and its potential limitations for use in lab experiments.
合成法
3-methyl-1-(3-phenoxybenzyl)piperidine can be synthesized using a variety of methods, including the reaction of 3-phenoxybenzyl chloride with 3-methylpiperidine in the presence of a base such as sodium hydroxide. Another method involves the reaction of 3-phenoxybenzaldehyde with 3-methylpiperidine in the presence of a reducing agent such as sodium borohydride. The synthesis of 3-methyl-1-(3-phenoxybenzyl)piperidine requires careful control of reaction conditions, as the compound is highly sensitive to changes in temperature and pH.
科学的研究の応用
3-methyl-1-(3-phenoxybenzyl)piperidine has been extensively studied for its potential applications in the treatment of various diseases. One of the main areas of research has been its use as an analgesic, due to its ability to bind to opioid receptors in the brain and spinal cord. 3-methyl-1-(3-phenoxybenzyl)piperidine has also been investigated for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain. Additionally, 3-methyl-1-(3-phenoxybenzyl)piperidine has been studied for its potential use as an antidepressant, due to its ability to modulate the activity of serotonin receptors.
特性
IUPAC Name |
3-methyl-1-[(3-phenoxyphenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-16-7-6-12-20(14-16)15-17-8-5-11-19(13-17)21-18-9-3-2-4-10-18/h2-5,8-11,13,16H,6-7,12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWKTHGPQLDLLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(3-phenoxybenzyl)piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

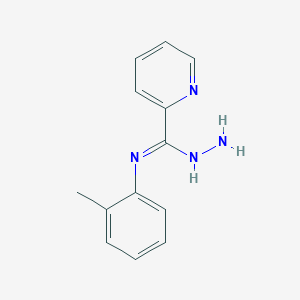
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(1H-indol-3-yl)ethanamine](/img/structure/B5160116.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B5160123.png)
![4-[4-(4-isopropylphenoxy)butyl]morpholine oxalate](/img/structure/B5160138.png)
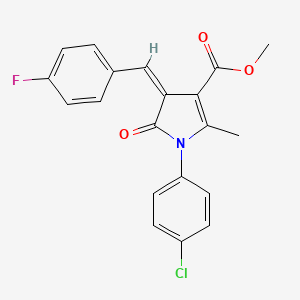
![5-methyl-4-[(2-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5160147.png)
![5-{3-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5160148.png)
![4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5160155.png)
![2-methoxyethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5160163.png)
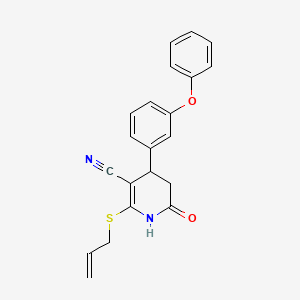
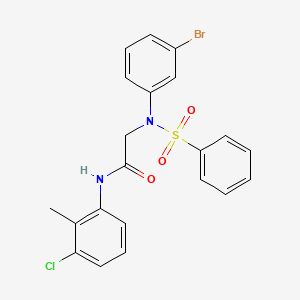
![2-amino-5'-bromo-7-hydroxy-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5160187.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5160190.png)
![isobutyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B5160202.png)